molecular formula C8H13Br B6609713 2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers CAS No. 2286949-45-7

2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers

Cat. No. B6609713
CAS RN: 2286949-45-7
M. Wt: 189.09 g/mol
InChI Key: WHYXGPDSGCRLHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular structure of “2-(2-bromoethyl)bicyclo[3.1.0]hexane” involves a bicyclic framework, which is a prevalent scaffold in natural products and synthetic bioactive compounds . The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates .


Chemical Reactions Analysis

Bicyclo[2.2.0]hexene derivatives, which are similar to the compound , have been used as a proaromatic platform for group transfer and chemical sensing . They can be oxidatively activated under mild conditions . New alkyl transfer reactions using these derivatives as a radical donor have been developed to showcase the utility of their proaromaticity .

Mechanism of Action

The mechanism of action for these types of compounds often involves their inherent high-energy nature, which is often employed to drive reactions forward in an irreversible manner . For instance, cyclohexadienes, a proaromatic form of benzene, have been extensively explored as HX (X = H, CR3, SiR3, GeR3, NR2, Br, I, CN) surrogates for group transfer reactions .

Future Directions

The potential of similar compounds, such as bicyclo[2.2.0]hexene derivatives, has been demonstrated as a versatile platform for the development of new reagents and functional materials . Their proaromaticity has been leveraged for new alkyl transfer reactions . Moreover, the redox-triggered valence isomerization of a quinoline-derived derivative led to colorimetric and fluorescent responses toward vapors of electrophilic reagents in solution and solid phase, respectively . This suggests potential future directions in the development of sensing applications.

properties

IUPAC Name

2-(2-bromoethyl)bicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-4-3-6-1-2-7-5-8(6)7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYXGPDSGCRLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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